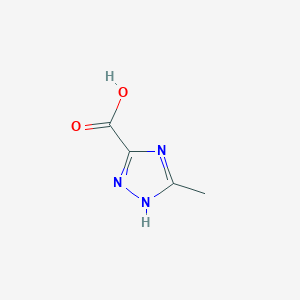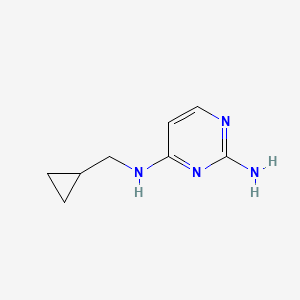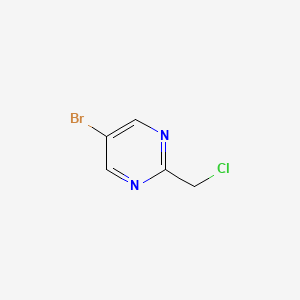
3-methyl-1H-1,2,4-triazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid is a derivative of the 1,2,4-triazole series, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various chemical reactions and as a building block for more complex molecules. The synthesis and transformation of this compound, as well as its derivatives, have been explored in several studies, revealing its versatility and reactivity under different conditions10.
Synthesis Analysis
The synthesis of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid and its derivatives has been reported through various methods. One approach involves the oxidation of 3,5-dimethyl-1,2,4-triazole with an insufficient oxidizing agent, leading to a mixture that includes 3-methyl-1,2,4-triazole-5-carboxylic acid10. Another method for synthesizing triazole derivatives is the ruthenium-catalyzed cycloaddition, which allows for the preparation of triazole-based scaffolds with potential biological activity . Additionally, a general method for creating 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines has been developed, offering a highly regioselective and one-pot process for accessing diverse triazole structures .
Molecular Structure Analysis
The molecular and crystal structures of triazole derivatives have been extensively studied. For instance, the molecular structures of certain 5-amino-1H-[1,2,4]triazole-3-carboxylic acid derivatives indicate that the N2–N1–C5 fragment of the triazole ring is sensitive to substitution, affecting the molecular conformation . The crystal structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been determined experimentally and through quantum-chemical calculations, revealing insights into the structural properties of triazole derivatives .
Chemical Reactions Analysis
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical transformations. For example, alkylation with methyl iodide can lead to different methoxy-triazole derivatives depending on the reactant ratio . Nitration of triazole compounds can occur at different positions, yielding nitro derivatives under specific conditions . The reactivity of triazole derivatives is also demonstrated in the synthesis of 1,4,5,6-tetrahydropyrimidine derivatives, where central-metal exchange in coordination polymers leads to improved catalytic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives have been characterized using various spectroscopic and analytical techniques. For example, HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy, including CPMAS, have been employed to study the acetylation products of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, revealing a decreased susceptibility to acetylation compared to other triazole compounds . The optical properties of 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole have been investigated, showing that the material possesses a direct energy gap and exhibits negative birefringence, along with significant second-order optical susceptibility and hyperpolarizability .
Aplicaciones Científicas De Investigación
Triazole compounds, including 1,2,3-triazole and 1,2,4-triazole, are significant heterocycles that exhibit broad biological activities . They contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .
-
Pharmaceutical Chemistry
- Triazole compounds have been used in the development of a variety of drugs due to their broad-spectrum biological activities . These include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
- Drugs with a triazole structure such as ketoconazole and fluconazole have been developed and proved .
- The synthesis methods of triazole compounds have attracted much attention .
-
Organic Synthesis
-
Polymer Chemistry
-
Supramolecular Chemistry
-
Bioconjugation
-
Chemical Biology
Direcciones Futuras
The future directions in the study of 1,2,4-triazole derivatives involve the development of new synthetic routes and the exploration of their potential biological activities . The synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for the preparation of nucleoside analogs is one such area of interest .
Propiedades
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2-5-3(4(8)9)7-6-2/h1H3,(H,8,9)(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTMACYGCXTDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609256 |
Source


|
| Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-1,2,4-triazole-5-carboxylic acid | |
CAS RN |
7169-98-4 |
Source


|
| Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1320963.png)



![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)
![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)